

# In-Depth Technical Guide to the Physical Properties of Gaseous Azomethane

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## Compound of Interest

Compound Name: Azomethane

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## Abstract

This technical guide provides a comprehensive overview of the core physical properties of gaseous **azomethane** ( $\text{CH}_3\text{N}=\text{NCH}_3$ ). It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize or study this compound. This document details quantitative physical data, outlines experimental protocols for their determination, and visualizes key reaction pathways. All quantitative information is summarized in structured tables for ease of reference and comparison.

## Introduction

**Azomethane** is a colorless to pale yellow, flammable gas at standard conditions.<sup>[1]</sup> It is a valuable laboratory source of methyl radicals and is frequently used in studies of chemical kinetics and photochemistry.<sup>[1]</sup> A thorough understanding of its physical properties is crucial for its safe handling, the design of experiments, and the interpretation of results. This guide consolidates key physical data and methodologies related to gaseous **azomethane**.

## Physical Properties of Gaseous Azomethane

The fundamental physical characteristics of gaseous **azomethane** are summarized in the tables below. These values have been compiled from various scientific sources and represent the most current and reliable data available.

**Table 1: General and Thermodynamic Properties**

Property	Value	Source(s)
Chemical Formula	C <sub>2</sub> H <sub>6</sub> N <sub>2</sub>	[1]
Molecular Weight	58.084 g/mol	[1]
Appearance	Colorless to pale yellow gas	[1]
Standard Enthalpy of Formation ( $\Delta_f H^\ominus$ )	Data not found	

**Table 2: Phase Transition and Density Data**

Property	Value	Isomer	Source(s)
Boiling Point	1.5 °C	trans	[1]
95 °C	cis	[1]	
Melting Point	-78 °C	trans	[1]
-66 °C	cis	[1]	
Density (gas)	See Experimental Protocol 3.2	-	
Vapor Pressure	1721.2 mmHg at 25 °C	-	

**Table 3: Spectroscopic and Safety Information**

Property	Description	Source(s)
Gas-Phase FT-IR Spectrum	Characteristic vibrational modes of C-H and N=N bonds.	[2][3]
Gas-Phase UV-Vis Spectrum	Absorption in the UV region corresponding to $n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ electronic transitions.	[4][5]
Flash Point	$-55.0 \pm 19.6$ °C	-
Quantum Yield of Photolysis	Unity (1) for nitrogen formation, independent of temperature.	[6][7]

## Experimental Protocols

This section details the methodologies for determining key physical properties of gaseous **azomethane**.

## Synthesis and Purification of Gaseous Azomethane

A common laboratory method for the synthesis of **azomethane** involves the oxidation of 1,2-dimethylhydrazine.[8]

Procedure:

- Preparation of 1,2-Dimethylhydrazine: This precursor can be synthesized by the reduction of the corresponding azine with a suitable reducing agent like lithium aluminum hydride.[8]
- Oxidation to **Azomethane**: 1,2-dimethylhydrazine is oxidized using mercuric oxide in an aqueous or ethanolic suspension. The reaction mixture is stirred at room temperature, and upon gentle heating, gaseous **azomethane** distills over.[8]
- Purification: The collected **azomethane** gas is passed through drying tubes containing potassium hydroxide and phosphorous pentoxide to remove water. It is then further purified by fractional distillation at low temperatures (e.g.,  $-96$  °C) to remove any remaining impurities.[1]

## Determination of Gas Density

The density of gaseous **azomethane** can be determined using the Ideal Gas Law or by direct measurement.

Ideal Gas Law Method:

- Measure the pressure (P), volume (V), and temperature (T) of a known mass (m) of **azomethane** gas.
- Calculate the number of moles (n) using the mass and the molar mass of **azomethane** (58.084 g/mol ).
- The density ( $\rho$ ) can be calculated using the formula:  $\rho = m/V = (P * M) / (R * T)$ , where M is the molar mass and R is the ideal gas constant.

Direct Measurement (Pycnometer Method):

- A gas pycnometer of a known volume is evacuated and weighed.
- The pycnometer is then filled with gaseous **azomethane** at a known temperature and pressure.
- The filled pycnometer is weighed again.
- The mass of the **azomethane** is determined by the difference in the two weights.
- The density is calculated by dividing the mass of the gas by the volume of the pycnometer.

## Measurement of Vapor Pressure

The vapor pressure of **azomethane** can be measured using a static method with an isoteniscope.

Procedure:

- A sample of liquid **azomethane** is placed in the bulb of an isoteniscope.

- The apparatus is connected to a vacuum line and a manometer. The system is evacuated to remove air.
- The isoteniscope is placed in a constant-temperature bath.
- As the liquid **azomethane** evaporates, it establishes an equilibrium vapor pressure in the closed system.
- The pressure is measured using the manometer at various temperatures to obtain the vapor pressure curve.

## Gas-Phase FT-IR Spectroscopy

### Experimental Setup:

- A gas cell with a long path length (e.g., 10 cm or more) and KBr windows is used to contain the gaseous **azomethane** sample.[\[9\]](#)
- The gas cell is placed in the sample compartment of an FT-IR spectrometer.
- A background spectrum is collected with the evacuated gas cell.
- The gas cell is filled with gaseous **azomethane** at a known pressure.
- The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .[\[9\]](#) The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

## Gas-Phase UV-Vis Spectroscopy

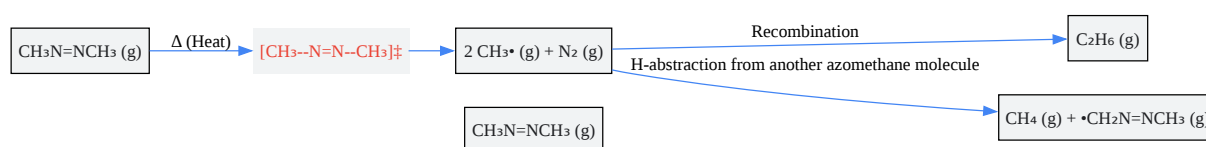
### Experimental Setup:

- A gas-phase UV-Vis spectrophotometer equipped with a quartz gas cell is used.
- A background spectrum is recorded with the evacuated gas cell.
- The cell is filled with gaseous **azomethane** to a specific pressure.
- The absorption spectrum is recorded over the UV-Visible range (typically 200-800 nm).[\[10\]](#)  
The data is plotted as absorbance versus wavelength.

# Signaling Pathways and Reaction Mechanisms

## Thermal Decomposition of Azomethane

The thermal decomposition of gaseous **azomethane** is a well-studied unimolecular reaction that proceeds via the cleavage of the C-N bonds to produce nitrogen gas and methyl radicals. [11] The primary products are nitrogen and ethane, formed from the combination of two methyl radicals. [12] Methane is also a product, arising from the abstraction of a hydrogen atom from another **azomethane** molecule by a methyl radical. [6] The reaction follows first-order kinetics. [13]

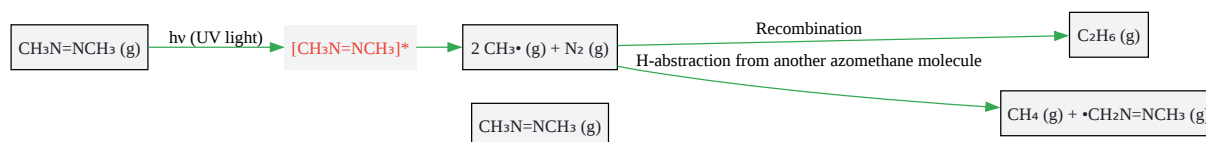


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Caption: Thermal decomposition pathway of gaseous **azomethane**.

## Photochemical Decomposition of Azomethane

The photolysis of **azomethane** upon absorption of UV radiation also leads to the formation of nitrogen and methyl radicals. [6][7] The quantum yield for the formation of nitrogen is unity, indicating that every absorbed photon leads to the decomposition of one **azomethane** molecule. [6][7] The subsequent reactions of the methyl radicals are similar to those in the thermal decomposition.



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Caption: Photochemical decomposition pathway of gaseous **azomethane**.

## Conclusion

This technical guide has provided a detailed summary of the key physical properties of gaseous **azomethane**, along with the experimental protocols for their determination and visualizations of its primary decomposition pathways. The presented data and methodologies are essential for the safe and effective use of **azomethane** in research and development. It is anticipated that this guide will serve as a valuable and frequently consulted resource for the scientific community.

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